N-(2-acetylphenyl)decanamide
Description
Significance of Amide Functionality in Medicinal Chemistry Research
The amide functional group is one of the most fundamental and frequently occurring chemical bonds in both organic chemistry and biochemistry. nih.govpulsus.com Its prevalence is particularly notable in the realm of medicinal chemistry, where it is a key component in a vast number of pharmaceuticals, natural products, and other biologically active compounds. pulsus.com The significance of the amide bond is underscored by its presence in approximately 16% of the reactions used in the synthesis of new drugs. nih.gov
The unique characteristics of the amide group make it exceptionally valuable for drug design and development. ajchem-a.com A primary feature is its capacity for hydrogen bonding; the amide group contains both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amine group), enabling it to form strong and specific interactions with biological targets like proteins and enzymes. nih.govnih.gov This interaction capability is crucial for the efficacy of many drugs. nih.govacs.org
Amides are integral to the structure of peptides and proteins, where the amide linkage is known as a peptide bond. nih.govnih.gov The partial double-bond character of the N-C(O) bond results in a planar geometry, which influences the three-dimensional structure and, consequently, the function of proteins. nih.gov While this stability is vital, the amide bond's susceptibility to enzymatic cleavage in the body presents a challenge in drug development, prompting research into more metabolically stable bioisosteres. nih.gov The development of novel, efficient, and sustainable methods for creating amide bonds remains a significant focus for both academic and industrial research. nih.gov
Overview of N-Acyl Anilides in Advanced Chemical Research
N-acyl anilides, also known simply as anilides, are a specific class of amides characterized by an acyl group attached to the nitrogen atom of an aniline (B41778) molecule. taylorandfrancis.com This structure makes them important building blocks and intermediates in organic synthesis. rsc.org They serve as precursors for the creation of a wide range of more complex, highly functionalized molecules that are core motifs in agrochemicals, functional materials, and biologically active compounds. rsc.org
In the field of advanced chemical research, N-acyl anilides have gained significant attention, particularly in the context of transition-metal-catalyzed cross-coupling reactions. acs.org Researchers have developed methods for the selective activation and cleavage of the typically robust amide N–C(O) bond in anilides. acs.org This activation allows for the coupling of different molecular fragments, providing new pathways for synthesis. For example, palladium(II)-catalyzed reactions have been developed for the carboxylation of the ortho-C-H bond in anilides to produce N-acyl anthranilic acids, which are valuable precursors for pharmaceutically important molecules like quinazolinones. nih.gov
Studies have shown that the electronic properties of N-acylanilines can be tuned, which affects the resonance stabilization of the amide bond. acs.org This ability to modulate the bond's characteristics has important implications for designing new cross-coupling reactions and controlling the molecular conformation of anilide-containing structures. acs.org
Contextualization of N-(2-Acetylphenyl)decanamide within Amide-Based Research
This compound is an N-acyl anilide derivative. Its structure consists of a decanamide (B1670024) group linked to an N-(2-acetylphenyl) moiety. The decanamide portion is derived from decanoic acid, a ten-carbon fatty acid, and provides a long, hydrophobic alkyl chain. ontosight.aicymitquimica.com The other part of the molecule is 2-aminoacetophenone (B1585202), an aniline derivative with an acetyl group at the ortho position. mdpi.com
The synthesis of this compound can be achieved through the direct acylation of 2-aminoacetophenone with decanoyl chloride. mdpi.com This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534). mdpi.com
This specific compound has been utilized in research exploring the modulation of quorum sensing (QS) in bacteria. mdpi.comresearchgate.net In a study investigating potential modulators of the LuxR-regulated QS system, this compound was synthesized and evaluated. mdpi.com Docking experiments suggested that the 2-substituted aniline scaffold of such compounds can fit within the binding site of the LuxR protein, potentially interfering with the binding of natural signaling molecules. researchgate.net This line of inquiry places this compound within the broader research effort to identify new molecules that can control bacterial communication and behavior.
Chemical Properties and Research Data
Below are data tables detailing the chemical properties of this compound and a related compound, along with a summary of a relevant research finding.
| Compound Name | Molecular Formula | Molecular Weight | General Description |
|---|---|---|---|
| This compound | C18H27NO2 | 289.42 g/mol (calculated) | An N-acyl anilide synthesized from 2-aminoacetophenone and decanoyl chloride. mdpi.com |
| N-(2-Acetylphenyl)acetamide | C10H11NO2 | 177.20 g/mol | A related, shorter-chain N-acyl anilide. nih.gov |
| Decanamide | C10H21NO | 171.28 g/mol (calculated) | A white, crystalline solid at room temperature with limited water solubility. ontosight.aicymitquimica.com |
| Research Area | Finding | Reference |
|---|---|---|
| Bacterial Quorum Sensing Modulation | Synthesized as part of a series of N-acylated anilines to investigate their potential as modulators of the LuxR-regulated quorum sensing system. | mdpi.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetylphenyl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-14-18(21)19-17-13-11-10-12-16(17)15(2)20/h10-13H,3-9,14H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCAQEHCIBDDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to N-(2-Acetylphenyl)decanamide
The creation of this compound is most commonly achieved through the acylation of an amine with a reactive carboxylic acid derivative. This approach is fundamental in organic synthesis for forming robust amide linkages.
Direct Acylation Approaches for N-(2-Acetylphenyl) Amide Compounds
The principal and most direct method for synthesizing N-(2-acetylphenyl) amides is the acylation of 2-aminoacetophenone (B1585202) with a suitable acylating agent. mdpi.com This reaction, a variation of the Schotten-Baumann reaction, typically involves the use of an acyl chloride, such as decanoyl chloride, which is highly reactive towards the amino group of 2-aminoacetophenone. mdpi.comfishersci.it The reaction is generally carried out in an anhydrous aprotic solvent, like dichloromethane (B109758), to prevent hydrolysis of the acyl chloride. mdpi.com A base, commonly a tertiary amine such as triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. mdpi.comrsc.org
An alternative approach involves copper-catalyzed amidation, which can couple aryl halides with amides. For instance, 2-iodo- or 2-bromoacetophenone (B140003) can be reacted with a primary amide (like decanamide) in the presence of a copper(I) catalyst system, such as copper(I) iodide (CuI) with a diamine ligand, to form the N-aryl amide bond. mit.eduamazonaws.com
Optimized Procedures for Targeted this compound Synthesis
Optimized procedures for the synthesis of N-(2-acetylphenyl) amides focus on reaction conditions that maximize yield and purity. For the direct acylation of 2-aminoacetophenone with decanoyl chloride, the reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction. mdpi.com The mixture is then allowed to warm to room temperature and stirred for a period ranging from 2 to 16 hours to ensure completion. mdpi.comrsc.org The use of stoichiometric equivalents of the amine and acyl chloride, with a slight excess of the base (1.1 to 3 equivalents), is common. mdpi.comrsc.org
Following the reaction, a standard aqueous workup is employed. The reaction mixture is diluted and washed sequentially with an acidic solution (e.g., 1 M HCl) to remove excess amine and base, followed by a basic solution (e.g., saturated NaHCO₃) and brine to remove acidic impurities and salts. mdpi.comrsc.org The final product is then isolated from the organic layer by evaporation of the solvent and purified using techniques like flash column chromatography. mdpi.com
A procedure for a related compound, N-(4-acetylphenyl)decanamide, involves reacting 4-aminoacetophenone with decanoyl chloride in dichloromethane at 0°C for approximately 2 hours, followed by solvent evaporation and purification by washing with water. ijprajournal.com This highlights a streamlined process that may be applicable to the 2-acetylphenyl isomer.
Comparative Analysis of Synthetic Yields and Efficiencies
The efficiency of direct acylation of 2-aminoacetophenone varies depending on the specific acyl chloride used and the reaction conditions. Reported yields for a series of N-(2-acetylphenyl) amide compounds synthesized under similar conditions show a wide range, from 29% to 85%. mdpi.com This variability can be attributed to factors like the chain length of the acyl chloride and steric hindrance.
For instance, the synthesis of N-(2-acetylphenyl)butanamide (a C4-acyl chain) resulted in a 36% yield, whereas the longer-chain N-(2-acetylphenyl)octanamide (C8) was obtained in yields of 60% to 85% in separate studies. mdpi.comrsc.org The hexanoyl (C6) derivative, N-(2-acetylphenyl)hexanamide, has also been synthesized with high efficiency, reported at 85%. mdpi.com These results suggest that within this series, the reaction efficiency does not necessarily decrease with increasing chain length.
| Compound Name | Acyl Chain Length | Reported Yield (%) | Reference |
|---|---|---|---|
| N-(2-Acetylphenyl)butanamide | C4 | 36 | mdpi.com |
| N-(2-Acetylphenyl)hexanamide | C6 | 85 | mdpi.com |
| N-(2-Acetylphenyl)octanamide | C8 | 85 | mdpi.com |
| N-(2-Acetylphenyl)octanamide | C8 | 60 | rsc.org |
Derivatization Strategies and Analogue Synthesis
The this compound scaffold can be chemically modified at two primary locations: the 2-acetylphenyl moiety and the decanamide (B1670024) chain. These modifications are used to generate structural analogues for various chemical and biological investigations.
Synthesis of Structural Analogues Based on the 2-Acetylphenyl Moiety
The 2-acetylphenyl portion of the molecule offers several sites for chemical modification. The acetyl group's methyl and carbonyl components, as well as the aromatic ring itself, can be altered. For example, the methyl group of 2-aminoacetophenone derivatives can undergo a Claisen-Schmidt condensation with various benzaldehydes under alkaline conditions to form 2-aminophenylchalcones. grafiati.com This reaction creates a larger, conjugated system by modifying the acetyl group prior to or after acylation.
Furthermore, the core N-(2-acetylphenyl) structure can be used as an intermediate for more complex heterocyclic systems. For example, related N-(2-keto-aryl)amides can undergo a base-catalyzed Camps cyclization to produce 2-substituted-4-quinolones. mit.edu This demonstrates the utility of the acetylphenyl moiety as a precursor for building fused ring systems.
Synthesis of Related N-Acyl Anilines for Structure-Activity Relationship Studies
The synthesis of this compound and its analogs is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure affect its biological activity. A common and straightforward method for synthesizing these N-acyl anilines is through the direct acylation of 2-aminoacetophenone with an appropriate acyl chloride. mdpi.com
The general synthetic procedure involves dissolving 2-aminoacetophenone in an anhydrous solvent, such as dichloromethane, along with a base like triethylamine. nih.gov The mixture is cooled, and the corresponding acyl chloride (e.g., butanoyl chloride, hexanoyl chloride, octanoyl chloride, or decanoyl chloride) is added. nih.gov The reaction is typically stirred for several hours, allowing it to warm to room temperature. nih.gov Following the reaction, a standard workup procedure involving washing with acidic and basic aqueous solutions, drying the organic layer, and solvent evaporation is performed. nih.gov The final product is then purified, often by flash chromatography. nih.gov
A key aspect of SAR studies is the systematic variation of the molecule's different parts. For this compound, this primarily involves altering the length of the acyl chain. By synthesizing a series of homologous amides, researchers can determine the optimal chain length for a specific biological activity. For instance, studies on 2-substituted anilines as quorum sensing modulators have shown that the length of the N-acyl chain is a critical determinant of activity. mdpi.comresearchgate.net
Research has indicated that while N-(2-nitrophenyl)hexanamide is active as a quorum sensing modulator, its C4 analogue, N-(2-nitrophenyl)butyramide, also retains activity. However, in the N-(2-acetylphenyl) series, shortening the acyl chain from a six-carbon chain (hexanamide) to a four-carbon chain (butyramide) leads to a loss of activity. This finding underscores the specific structural requirements for activity within this particular scaffold.
To illustrate the variations synthesized for SAR studies, the following interactive data table summarizes a series of N-(2-acetylphenyl) amides with different acyl chain lengths and their reported activity in LuxR quorum sensing modulation.
| Compound Name | Acyl Chain Length | Structure | Reported Activity (LuxR QS) |
| N-(2-acetylphenyl)butyramide | C4 | C₁₂H₁₅NO₂ | Inactive |
| N-(2-acetylphenyl)hexanamide | C6 | C₁₄H₁₉NO₂ | Inactive |
| N-(2-acetylphenyl)octanamide | C8 | C₁₆H₂₃NO₂ | Inactive |
| This compound | C10 | C₁₈H₂₇NO₂ | Inactive |
Data sourced from studies on LuxR-regulated quorum sensing modulation. mdpi.comnih.gov
These findings, where all tested N-(2-acetylphenyl) amides were inactive in LuxR quorum sensing, highlight the importance of the substituent on the phenyl ring (e.g., nitro vs. acetyl) in conjunction with the acyl chain length for this specific biological target. mdpi.com
Exploration of Conjugation and Hybridization Approaches
Conjugation and hybridization are medicinal chemistry strategies that involve combining two or more distinct chemical entities to create a new single molecule. tubitak.gov.tr This approach aims to produce hybrid molecules with improved properties, such as enhanced potency, better selectivity, or a novel mechanism of action, by merging the pharmacophoric features of the parent molecules. nih.gov The N-acyl aniline (B41778) scaffold, including structures like this compound, represents a viable candidate for such molecular hybridization.
Principles of Molecular Hybridization:
The core idea behind creating hybrid molecules is that the new construct may exhibit synergistic effects or possess a completely new activity profile not seen with the individual components. tubitak.gov.tr This can be achieved by linking a pharmacophore from one bioactive compound to another via a stable chemical bond, often an amide, ester, or triazole linkage. nih.govmdpi.com This strategy has been successfully employed to develop new therapeutics for various diseases, including infectious diseases and cancer. nih.govnih.gov
Potential Hybridization Strategies for N-Acyl Anilines:
Conjugation with Amino Acids or Peptides: A promising approach is the conjugation of bioactive small molecules to amino acids or peptides. nih.gov This can enhance properties like solubility, cell permeability, and stability. nih.gov For a molecule like this compound, the aniline nitrogen or a functionalized phenyl ring could serve as an attachment point for an amino acid or a short peptide sequence. This could potentially alter the molecule's targeting capabilities or pharmacokinetic profile.
Hybridization with Other Bioactive Scaffolds: Another strategy involves creating hybrid compounds by combining the N-acyl aniline scaffold with another known bioactive pharmacophore. nih.gov For example, researchers have designed hybrid molecules by combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold to generate novel antimycobacterial agents. nih.gov Similarly, this compound could be linked to other heterocyclic systems or known pharmacophores to explore new biological activities. For instance, α-ketoamide derivatives have been hybridized with various chemical moieties to create potent inhibitors of the proteasome and SARS-CoV-2. nih.gov
Scaffold-Hopping and Isosteric Replacement: The triphenyl scaffold in some quorum sensing modulators has been successfully replaced with other structures, demonstrating a "scaffold-hopping" approach to create hybrid compounds with enhanced chemical stability. acs.org The N-(2-acetylphenyl) moiety itself can be considered a scaffold that could be incorporated into larger, more complex molecules, potentially replacing a component of another known active compound.
While specific examples of conjugation and hybridization of this compound are not extensively documented in the literature, the principles of medicinal chemistry provide a clear framework for its potential as a building block in the creation of novel hybrid molecules. The exploration of such strategies could lead to the discovery of new chemical entities with unique and valuable biological properties.
Biological Activity and Mechanistic Investigations
Modulation of Quorum Sensing Systems by N-(2-Acetylphenyl)decanamide and Analogues
Quorum sensing (QS) is a pivotal mechanism in bacteria, regulating gene expression in response to population density. This process relies on the production and detection of small signal molecules called autoinducers. The LuxR-type proteins are a family of transcriptional regulators that bind to specific autoinducers, commonly N-acyl-homoserine lactones (AHLs), to control the expression of target genes, which often include those responsible for virulence and biofilm formation. igem.orgrsc.org The modulation of these systems with synthetic molecules is a key strategy in the development of anti-pathogenic agents. nih.govmdpi.com
Antagonistic Activity in Bacterial Quorum Sensing Regulation
Research into the ability of this compound to interfere with QS has been conducted using biosensor strains of bacteria. In a study investigating a series of 2-substituted aniline (B41778) derivatives as potential modulators of the LuxR-regulated QS system, this compound was synthesized and evaluated for its antagonistic properties. mdpi.comnih.gov The experiments utilized a recombinant Escherichia coli biosensor that expresses a reporter gene in response to the presence of the autoinducer N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). researchgate.net
The findings from these assays revealed that this compound, along with other synthesized N-(2-acetylphenyl) amide derivatives with varying acyl chain lengths (butyryl, hexanoyl, octanoyl), was inactive as an antagonist. mdpi.comnih.gov These compounds failed to inhibit the bioluminescence induced by 200 nM of 3-oxo-C6-HSL, indicating a lack of significant antagonistic activity in this specific LuxR-based system. mdpi.comresearchgate.net
Mechanistic Elucidation of LuxR Binding Interactions
The interaction between a ligand and the LuxR receptor is crucial for activating or inhibiting the QS cascade. LuxR proteins possess a ligand-binding domain that recognizes the specific AHL autoinducer. nih.gov Upon binding, the LuxR-AHL complex typically dimerizes and binds to specific DNA sequences (lux boxes), activating transcription of target genes. igem.orgnih.gov
To understand the potential binding interactions of compounds like this compound, molecular docking studies have been employed. While this compound itself was inactive, the study of its parent scaffold, 2-substituted aniline, provides insights. Docking experiments showed that the 2-substituted aniline motif can fit within the LuxR binding site, positioning itself where the lactone moiety of the native AHL signal would reside. mdpi.comresearchgate.net For active antagonists from the broader study, such as certain 2-nitroaniline (B44862) derivatives, the modeling suggested that the nitro group could form hydrogen bonds with key residues like Trp66 in the binding site, mimicking the interactions of the AHL's ester group. mdpi.comresearchgate.net The inactivity of this compound suggests that its specific combination of the acetylphenyl group and the long decanoyl chain does not lead to a stable, inhibitory interaction with the key amino acid residues within the LuxR binding pocket.
Influence on Bioluminescence Induction in Biosensor Systems
Bioluminescent biosensors are powerful tools for screening potential QS modulators. nih.govepj-conferences.orgmdpi.com These systems are often engineered strains of bacteria (like E. coli) that contain a QS receptor (e.g., LuxR) and a reporter gene, such as the lux operon, which produces light. researchgate.net When an activating ligand is present, the receptor is triggered, leading to the expression of the reporter and the emission of light. Conversely, an antagonist will compete with the activator and reduce or prevent light production.
In the case of this compound, its effect on bioluminescence was tested in a competition assay against 3-oxo-C6-HSL. As mentioned, the compound did not show any significant reduction in the bioluminescence signal, confirming its lack of antagonistic effect in this Vibrio fischeri LuxR-based biosensor system. mdpi.comnih.gov This contrasts with other tested compounds in the same study, such as N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide, which did display antagonistic activity and reduced bioluminescence. mdpi.comnih.gov
Structure-Activity Relationship Studies for Quorum Sensing Modulation
The study of various 2-substituted aniline derivatives, including this compound, has contributed to understanding the structure-activity relationships (SAR) for LuxR modulation. nih.gov The key findings from this research highlight the importance of the substituent on the aniline ring and the length of the N-acyl chain.
The research demonstrated that a nitro group at the 2-position of the aniline ring could confer antagonistic activity, particularly with shorter acyl chains like butanoyl and hexanoyl. mdpi.comnih.gov However, when the substituent was an acetyl group, as in this compound, no activity was observed, regardless of the acyl chain length (from C4 to C10). mdpi.comnih.gov This suggests that the electronic and steric properties of the 2-substituent are critical for effective binding and antagonism. The acetyl group may not be an effective hydrogen bond acceptor in the same way as the nitro group, or it may cause steric hindrance that prevents optimal positioning within the LuxR binding site. Furthermore, the consistent inactivity of all tested N-(2-acetylphenyl) amides and the long-chain N-(2-nitrophenyl) amides suggests that longer acyl chains (C8 and C10) are generally not favorable for antagonistic activity in this scaffold targeting the LuxR of V. fischeri. mdpi.comresearchgate.net
| Compound Name | Substituent on Aniline Ring | Acyl Chain Length | Antagonistic Activity (in LuxR biosensor) |
| N-(2-Acetylphenyl)butyramide | Acetyl | C4 | Inactive |
| N-(2-Acetylphenyl)hexanamide | Acetyl | C6 | Inactive |
| N-(2-Acetylphenyl)octanamide | Acetyl | C8 | Inactive |
| This compound | Acetyl | C10 | Inactive |
| N-(2-Nitrophenyl)butanamide | Nitro | C4 | Active |
| N-(2-Nitrophenyl)hexanamide | Nitro | C6 | Active |
| N-(2-Nitrophenyl)octanamide | Nitro | C8 | Inactive |
| N-(2-Nitrophenyl)decanamide | Nitro | C10 | Inactive |
Table based on data from Li, S. et al. (2017). mdpi.comnih.gov
Evaluation of Anticonvulsant Research Potential
The search for novel anticonvulsant agents is driven by the need for more effective and safer treatments for epilepsy. mdpi.com Various chemical scaffolds are explored for their potential to modulate neuronal excitability.
Exploration of Decanamide (B1670024) Derivatives in Anticonvulsant Research
While there is no specific research available on the anticonvulsant properties of this compound, related decanamide derivatives have been investigated in this therapeutic area. Notably, a series of N-(2-hydroxyethyl)amide derivatives has been synthesized and screened for anticonvulsant activity. nih.govresearchgate.net
In these studies, N-(2-hydroxyethyl)decanamide demonstrated significant anticonvulsant effects in the maximal electroshock (MES) test in mice, a standard preclinical model for generalized seizures. nih.govnih.gov This compound, along with other long-chain N-(2-hydroxyethyl)amides, exhibited a protective index superior to the established antiepileptic drug valproate, suggesting a potentially better safety margin. nih.govnih.gov The mechanism of action for these derivatives is thought to be related to their structural similarity to endogenous fatty acid ethanolamides, which have neuromodulatory properties. The exploration of these decanamide derivatives highlights the potential of the decanamide substructure in designing new anticonvulsant candidates. However, it is important to reiterate that this compound itself has not been a subject of this line of investigation based on available scientific literature.
| Derivative | Anticonvulsant Activity (MES test ED50) | Protective Index (PI) |
| N-(2-hydroxyethyl)decanamide | 22.0 mg/kg | 27.5 |
| N-(2-hydroxyethyl)palmitamide | 23.3 mg/kg | >42.9 |
| N-(2-hydroxyethyl)stearamide | 20.5 mg/kg | >48.8 |
| Valproate (Reference Drug) | - | 1.6 |
Table based on data from studies on N-(2-hydroxyethyl)amide derivatives. nih.govnih.gov
Consideration of Gamma-Aminobutyric Acid (GABA) System Interactions
The potential interaction of this compound with the Gamma-Aminobutyric Acid (GABA) system has not been directly reported in the scientific literature. However, the broader class of N-acylethanolamines and related amide-containing molecules has been investigated for neurological and anticonvulsant activities, some of which are mediated through the GABAergic system.
For instance, a series of N-(2-hydroxyethyl)amide derivatives, which share the amide linkage with this compound, have demonstrated anticonvulsant effects. nih.gov Specific compounds within this series, such as N-(2-hydroxyethyl)decanamide, were found to have potent anticonvulsant activity. nih.gov Research suggests that their mechanism may involve the inhibition of GABA-α-oxoglutarate aminotransferase (GABA-T) and the activation of glutamate (B1630785) decarboxylase (GAD), both of which lead to increased GABA levels in the brain. nih.gov Given these findings in structurally related amides, it is plausible that this compound could be a candidate for investigation into its effects on the GABA system, although no direct evidence currently exists.
Investigation into Anticancer Research Avenues
Research on Alpha-Ketoamide Derivatives as Proteasome Modulators
While this compound is not an alpha-ketoamide, its structure is relevant to the broader class of amide derivatives being explored in cancer research. A significant area of this research focuses on alpha-ketoamides as inhibitors of the proteasome, a key cellular complex involved in protein degradation that is a validated target in oncology. nih.govnih.govresearchgate.net
Alpha-ketoamide derivatives have been shown to be potent, reversible inhibitors of the proteasome's chymotrypsin-like (CT-L) activity, which is crucial for the proliferation of cancer cells. nih.govmdpi.com These compounds form a reversible hemiketal with a key threonine residue in the proteasome's active site. mdpi.com Studies on a series of novel alpha-keto phenylamide derivatives have demonstrated potent proteasome inhibition and anticancer activity against various cancer cell lines. nih.govnih.gov Structure-activity relationship (SAR) studies of these derivatives have explored modifications at multiple positions, including the N-cap, where a decanoyl group (similar to the decanamide in this compound) was found to confer modest activity. nih.govsemanticscholar.org More potent activity was observed with substituted aromatic rings at the cap position. nih.govsemanticscholar.org
These findings suggest that the amide scaffold is a viable backbone for proteasome inhibitors. The alpha-ketoamide motif is considered a promising electrophile for developing therapies that may penetrate solid tumors more effectively than current irreversible inhibitors. researchgate.netmdpi.com
Potential for Antiproliferative Research Against Cancer Cell Lines
The antiproliferative potential of various N-acyl anilides and related amide derivatives has been documented, suggesting a possible research avenue for this compound. For example, a series of indole-aryl-amide derivatives were synthesized and tested for cytotoxicity against a panel of human cancer cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC3 (prostate). mdpi.com Some of these compounds showed good activity against the selected tumor cell lines. mdpi.com
Similarly, N-acylhydrazone derivatives designed as analogues of Combretastatin A4, a known microtubule-destabilizing agent, have shown significant antiproliferative potency. plos.orgnih.gov These studies identified compounds with IC50 values in the nanomolar to low micromolar range against cell lines such as HL-60 (leukemia) and HCT-8 (ileocecal). plos.org Furthermore, research into N-acylated carbazoles has identified promising antiproliferative effects against oral and breast cancer cell lines. researchgate.net
While no direct antiproliferative data for this compound is available, the activity of these related amide-containing compounds provides a rationale for its investigation as a potential anticancer agent.
Antiviral Research Considerations
Potential for Antiviral Activity, Including SARS-CoV-2
The amide functional group is present in numerous compounds investigated for antiviral activity. Research has shown that certain amide derivatives can interfere with various stages of the viral life cycle. google.comnih.govmdpi.com
Notably, in the context of the COVID-19 pandemic, proteasome inhibitors have been explored for their ability to inhibit coronavirus replication. nih.govnih.gov The rationale is that these inhibitors can interfere with the early steps of the viral replication cycle. semanticscholar.org A representative alpha-ketoamide derivative, structurally related to the broader class of amides, was found to be active in inhibiting the cellular infection of SARS-CoV-2. nih.govnih.gov This finding suggests that this class of compounds could be a starting point for developing new antiviral therapeutics for COVID-19. nih.govnih.gov
Other research has explored N-acylethanolamine acid amidase (NAAA) inhibitors as potential therapeutics against SARS-CoV-2 and Zika virus, which utilize lipid droplets for replication. news-medical.net Inhibition of NAAA was shown to reduce the replication of both SARS-CoV-2 and its Alpha and Delta variants. news-medical.net
Mechanisms Related to Viral Replication Interference
The mechanisms by which amide-containing compounds can interfere with viral replication are diverse. As mentioned, proteasome inhibitors like certain alpha-ketoamides can disrupt the host cell machinery that viruses rely on for replication. nih.govsemanticscholar.org
Other amide derivatives have been found to target viral enzymes directly. For example, certain tripeptide amides and glycine (B1666218) amide have been shown to inhibit HIV-1 replication, likely by interfering with protein-protein interactions during the assembly of the viral capsid. google.comnih.gov In studies on Hepatitis B Virus (HBV), a library of amide-containing α-hydroxytropolones was found to inhibit HBV replication by targeting the viral ribonuclease H (RNaseH), an essential enzyme for producing functional viral genomes. nih.gov Additionally, benzamide (B126) derivatives have been identified as HBV capsid assembly modulators, promoting the formation of empty capsids and preventing the packaging of the viral genome. asm.org For orthopoxviruses, cage–amide derivatives have demonstrated activity by potentially targeting the p37 viral protein, which is important for the formation of the viral envelope. mdpi.com
These examples highlight the multiple ways in which amide-containing structures could be leveraged for antiviral drug discovery, providing a basis for investigating the potential mechanisms of this compound.
Data on Related Compounds
Table 1: Antiproliferative Activity of Selected Amide-Containing Compounds This table presents data for compounds structurally related to this compound to illustrate the potential for anticancer activity.
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| N-Acylhydrazone | LASSBio-1586 (5b) | HL-60 (Leukemia) | ≤18 µM to ≥4 nM | plos.org |
| Indole-Aryl-Amide | Compound 5 | PC3 (Prostate) | 0.39 µM | mdpi.com |
| Indole-Aryl-Amide | Compound 5 | J6 (Jurkat) | 0.37 µM | mdpi.com |
| Indole-Aryl-Amide | Compound 2 | MCF7 (Breast) | 0.81 µM | mdpi.com |
Table 2: Antiviral Activity of Selected Amide-Containing Compounds This table presents data for compounds structurally related to this compound to illustrate the potential for antiviral activity.
| Compound Class | Virus | Mechanism/Target | Activity | Reference |
|---|---|---|---|---|
| Alpha-Ketoamide Derivative | SARS-CoV-2 | Proteasome Inhibition | Active in inhibiting cellular infection | nih.gov |
| Amide-containing α-Hydroxytropolones | Hepatitis B Virus (HBV) | HBV RNaseH Inhibition | EC50 from 0.31 to 54 µM | nih.gov |
| Glycine-amide | HIV-1 | Interference with capsid formation | IC50 from 3 to 41 µM | nih.gov |
| Benzotriazole Amide | Coxsackievirus B5 | Not specified | EC50 from 5.5 to 6.9 µM | openmedicinalchemistryjournal.com |
Antioxidant Research Perspectives
While extensive research specifically targeting the antioxidant properties of this compound is not widely available in current scientific literature, its potential in this domain can be inferred from its structural characteristics and studies on analogous compounds. This compound belongs to the class of N-aryl amides, also known as anilides. Nitrogen-based antioxidants that feature a conjugated NH group are recognized as a significant class of antioxidant compounds. mdpi.com These molecules, particularly aromatic ones, can function through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET), with the hydrogen atom from the amino group acting as the donor. mdpi.com
The antioxidant capacity of such molecules is often influenced by the specific substituents on the aromatic ring and the nature of the acyl group. researchgate.net For instance, research into a series of amides has shown that fatty N-aromatic amides can exhibit significant radical scavenging activity. researchgate.net The structure of this compound, which combines a long-chain decanoyl group with an acetyl-substituted phenyl ring, presents a unique combination of features whose contribution to antioxidant potential warrants investigation.
Investigation of In Vitro Antioxidant Potential
The evaluation of a compound's antioxidant capability is typically conducted through various in vitro assays that measure its ability to neutralize stable free radicals. These laboratory-based tests offer a rapid and efficient means of screening and quantifying antioxidant properties. ijprajournal.comresearchgate.net
A predominant method used for this purpose is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netbanglajol.info The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. banglajol.info The DPPH radical has a deep violet color in solution and exhibits a strong absorption maximum at approximately 517 nm. When it is reduced by an antioxidant, the solution decolorizes to yellow, and the decrease in absorbance is measured spectrophotometrically. This decolorization is stoichiometric with respect to the number of electrons captured, allowing for the quantification of scavenging activity. banglajol.info
Another relevant method is the nitric oxide (NO) free radical scavenging assay. This assay evaluates the ability of a compound to inhibit the generation of nitric oxide radicals, which are implicated in various physiological and pathological processes. mdpi.com The results from these assays are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. mdpi.com A lower IC50 value indicates greater antioxidant activity.
Radical Scavenging Activity Studies
Direct experimental data on the radical scavenging activity of this compound is limited. However, insights can be drawn from studies on structurally related compounds. Research on derivatives of 2-aminoacetophenone (B1585202), the core amine structure of this compound, provides valuable data. A study evaluated the antioxidant effects of 2-amino-5-bromoacetophenone, a precursor for more complex derivatives, using DPPH and nitric oxide scavenging assays. mdpi.com The precursor itself demonstrated notable free radical scavenging activity. mdpi.com
The IC50 values, which indicate the concentration needed to inhibit 50% of the radical activity, were determined for this related precursor. mdpi.com
| Compound | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-5-bromoacetophenone | 12.3 ± 0.21 | 7.4 ± 0.16 | mdpi.com |
| Ascorbic Acid (Standard) | 4.65 ± 0.13 | 6.23 ± 0.13 | mdpi.com |
These findings suggest that the 2-aminoacetophenone scaffold possesses intrinsic radical scavenging capabilities. mdpi.com Further derivatization in the study led to varied effects; for example, the addition of a sulfonamide moiety resulted in reduced free radical scavenging activity compared to the parent compound. mdpi.com
Additionally, a study investigating various amides highlighted the antioxidant potential of fatty N-aromatic amides. researchgate.net This research included dodecanilide, which features a twelve-carbon acyl chain attached to an aniline, a structure comparable to this compound (which has a ten-carbon chain). The study employed the DPPH assay to measure antiradical efficiency. researchgate.net
| Compound | EC50 (mg/mL) | Antiradical Efficiency (ARE) | Reference |
|---|---|---|---|
| Dodecanilide | 0.17 | 5.88 | researchgate.net |
| Acetanilide | 1.50 | 0.66 | researchgate.net |
| Ascorbic Acid (Standard) | 0.005 | 200.00 | researchgate.net |
The results revealed that dodecanilide had significantly higher antioxidant activity than acetanilide, indicating that a long fatty acid chain contributes positively to the radical scavenging capacity of N-aromatic amides. researchgate.net Based on these related studies, it is plausible to hypothesize that this compound may exhibit antioxidant activity, influenced by both its 2-acetylphenylamine core and its C10 acyl chain.
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the structural basis of ligand-protein interactions.
N-(2-acetylphenyl)decanamide has been investigated as a potential modulator of quorum sensing (QS), a cell-to-cell communication system in bacteria. mdpi.com The LuxR-type family of transcriptional regulators are common targets for QS inhibition. Docking studies have been performed to investigate how this compound and related compounds might interact with the LuxR protein from Vibrio fischeri. mdpi.comresearchgate.net
The core hypothesis of these studies is that the 2-substituted aniline (B41778) scaffold of the compound can mimic the lactone moiety of the native N-acyl-homoserine lactone (AHL) autoinducers. mdpi.comresearchgate.net Docking experiments using software like ArgusLab with genetic algorithms have shown that the 2-substituted aniline portion of the molecule does indeed fit within the binding site of LuxR, occupying the same space as the lactone ring of the natural ligand, 3-oxo-C6-HSL. researchgate.net Specifically, the design of these molecules is based on the ability of 2-aminoacetophenone (B1585202) (2-AA), a related compound, to replace the lactone within the LuxR binding site. mdpi.com
Docking simulations predict the specific interactions and binding poses of ligands. For the class of 2-substituted anilines, docking results revealed significant variations in the hydrogen-bonding patterns with key residues of the LuxR binding site. mdpi.comresearchgate.net For example, modeling of the parent scaffold, 2-aminoacetophenone (2-AA), showed potential hydrogen bonds between its carbonyl group and the amino acid Trp66, and between its amine group and Asp79. mdpi.com
In the case of this compound and its analogues, the N-acylated derivatives were synthesized and evaluated. mdpi.com While the docking experiments supported the hypothesis that the general scaffold could fit within the active site, the biological evaluation revealed that this compound (referred to as compound 9 in the study) was inactive as a QS antagonist. mdpi.com This suggests that while the predicted binding mode might be sterically feasible, it may not result in the necessary specific interactions to antagonize the receptor, or the binding affinity is too low. The study showed that other derivatives with different acyl chains or substitutions on the phenyl ring did exhibit antagonist activity, highlighting the sensitivity of the interaction to small structural changes. mdpi.com
| Compound | Scaffold | Target Receptor | Docking Software | Predicted Outcome | Biological Activity |
| This compound | 2-Acetylaniline | LuxR | ArgusLab | Fits within binding site | Inactive as QS antagonist mdpi.com |
| 2-Aminoacetophenone (2-AA) | 2-Acetylaniline | LuxR | Not Specified | H-bonds with Trp66, Asp79 mdpi.com | Activates LuxR mdpi.com |
| N-(2-nitrophenyl)butanamide | 2-Nitroaniline (B44862) | LuxR | ArgusLab | Fits within binding site | Active QS antagonist mdpi.com |
Structure-Activity Relationship (SAR) Modeling
SAR studies correlate the chemical structure of a compound with its biological activity. These models are crucial for optimizing lead compounds to improve potency and selectivity.
QSAR represents a mathematical approach to SAR, aiming to build a statistical model that relates quantitative physicochemical properties of a molecule (descriptors) to its biological activity. mdpi.com QSAR models are typically expressed as an equation:
Activity = f(descriptor1, descriptor2, ...)
Common descriptors used in QSAR studies include:
Hydrophobicity parameters: such as the octanol/water partition coefficient (logP or KOW). mdpi.com
Electronic parameters: such as orbital energies (HOMO, LUMO) and partial atomic charges (QNO2). mdpi.com
Steric parameters: such as molecular weight and van der Waals volume.
Topological indices: which describe molecular branching and shape. nih.gov
For a series of compounds like the N-acylated 2-substituted anilines, a QSAR model could be developed to predict QS inhibitory activity. mdpi.com Although a specific QSAR model for this compound has not been published, the existing data allows for a qualitative SAR analysis. The inactivity of this compound compared to the activity of N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide indicates that both the substitution on the phenyl ring (acetyl vs. nitro) and the length of the acyl chain are critical determinants of activity against LuxR. mdpi.com The long decanoyl chain in this compound may introduce steric hindrance or unfavorable interactions within the binding pocket. mdpi.com
A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to bind to a specific receptor and elicit a biological response. dovepress.com Pharmacophore models can be generated based on the structure of the receptor (structure-based) or from a set of active ligands (ligand-based). frontiersin.orgmedsci.org
Based on the docking studies of 2-substituted anilines with LuxR, a hypothetical pharmacophore for LuxR antagonists could be constructed. mdpi.comresearchgate.net The key features might include:
An aromatic ring feature to occupy the lactone-binding region.
A hydrogen bond acceptor (e.g., the acetyl or nitro group).
A hydrogen bond donor (the amide N-H).
A hydrophobic/aliphatic feature corresponding to the acyl chain.
The model would also define the specific 3D arrangement and distances between these features. dovepress.com Such a pharmacophore model could then be used as a 3D query to screen large chemical databases for novel scaffolds that match the required features, potentially leading to the discovery of new and more potent LuxR inhibitors. dovepress.commedsci.org
| Pharmacophore Feature | Potential Corresponding Group on this compound | Interaction Role |
| Aromatic Ring | Acetylphenyl group | Occupies lactone-binding pocket, potential π-π stacking |
| Hydrogen Bond Acceptor | Acetyl carbonyl oxygen, Amide carbonyl oxygen | Interaction with donor residues in the binding site (e.g., Trp66) mdpi.com |
| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor residues in the binding site (e.g., Asp79) mdpi.com |
| Hydrophobic Region | Decanoyl chain | Interaction with hydrophobic pocket of the receptor |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. arxiv.orglidsen.com MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic view of how the complex behaves in a simulated physiological environment (e.g., in water). arxiv.orgnih.gov
For this compound, an MD simulation could be initiated from the best-predicted docking pose within the LuxR binding site. Such a simulation could:
Assess the stability of the predicted binding mode over time.
Reveal conformational changes in both the ligand and the protein upon binding.
Identify key water molecules that may mediate ligand-protein interactions.
Provide a more accurate estimation of binding free energy by accounting for entropy and solvent effects. arxiv.org
MD simulations are computationally intensive but offer a deeper understanding of the physical basis of molecular recognition. nih.gov By observing the dynamic stability and interactions of this compound in the LuxR binding site, researchers could better understand why it is inactive and what modifications might be necessary to confer antagonist activity.
Computational and Theoretical Insights into this compound
While dedicated computational and theoretical studies on this compound are not extensively available in public literature, its structural features—a flexible n-decanoyl chain attached to a substituted aromatic system—allow for a comprehensive analysis based on established principles and research on analogous compounds. This article explores the theoretical conformational landscape, predicted dynamic behavior, and potential applications in virtual screening of this compound by extrapolating from data on structurally related molecules.
Computational chemistry offers powerful tools to predict the behavior and properties of molecules like this compound, providing insights that are complementary to experimental data.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. smolecule.com For this compound, this analysis involves two key regions: the relatively rigid N-(2-acetylphenyl)amide core and the highly flexible decanoyl tail.
The stability of the core structure is significantly influenced by intramolecular hydrogen bonding. In the closely related analog, N-(2-acetylphenyl)acetamide, X-ray crystallography has shown that an intramolecular hydrogen bond forms between the amide hydrogen (N-H) and the oxygen atom of the ortho-acetyl group. researchgate.net This interaction creates a pseudo-six-membered ring, which imparts a high degree of planarity to the N-(2-acetylphenyl)amide fragment. researchgate.net This planar conformation is expected to be a dominant and energetically favorable feature in this compound as well.
The long decanamide (B1670024) chain, however, introduces significant conformational flexibility. The ten-carbon chain has numerous rotatable carbon-carbon single bonds, leading to a vast number of possible conformations. The stability of these conformers is primarily governed by torsional strain and steric interactions. smolecule.com Computational methods like molecular mechanics and Density Functional Theory (DFT) can be used to calculate the potential energy surface of the decanoyl chain's rotation. The most stable conformations are predicted to be extended, all-trans (anti-periplanar) arrangements that minimize steric hindrance between hydrogen atoms on adjacent carbons. Gauche interactions, which introduce steric strain, would lead to higher energy conformations. nih.gov
A hypothetical summary of key dihedral angles for low-energy conformers of the decanoyl chain is presented below.
| Dihedral Angle | Predicted Value (degrees) | Associated Energy State |
| C1'-C2'-C3'-C4' | ~180° | Anti (staggered) |
| C2'-C3'-C4'-C5' | ~180° | Anti (staggered) |
| C3'-C4'-C5'-C6' | ±60° | Gauche (staggered) |
| C4'-C5'-C6'-C7' | 0° | Eclipsed (high energy) |
| This table presents illustrative data based on general principles of alkane conformational analysis. |
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a simulated biological environment, such as a lipid bilayer or the active site of a protein. tandfonline.com For this compound, MD simulations could reveal how its distinct hydrophobic and polar regions govern its interactions and movement.
The long, hydrophobic decanoyl chain is expected to be the primary determinant of the molecule's behavior in aqueous versus lipid environments. In an aqueous solution, the hydrophobic tail would likely cause the molecule to self-associate or insert into hydrophobic cavities of macromolecules to minimize its exposure to water. Studies on other long-chain amides, such as N-decanoyl-N-methylglucamide, have used fluorescence quenching methods to determine properties like the average aggregation number in solution. rsc.org
When interacting with a biological membrane, the decanoyl chain of this compound would preferentially partition into the hydrophobic lipid core. The more polar N-(2-acetylphenyl)amide headgroup would likely position itself at the lipid-water interface. MD simulations can model this insertion process and calculate the free energy associated with it, providing insights into membrane permeability. Research on N-acylethanolamines, which also possess long acyl chains, has shown that acyl chain length is a critical factor for catalytic efficiency and the stability of enzyme-substrate complexes, a property that can be explored with MD simulations. tandfonline.com
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a target protein. researchgate.net VS methods can be broadly categorized as either ligand-based or structure-based. mdpi.com
In a ligand-based virtual screening scenario, if a set of molecules with known activity against a specific target is available, a model can be built based on their common features. For a molecule like this compound, 2D fingerprint similarity or 3D shape-based methods could be used to compare it against known active compounds. mdpi.com The combination of a rigid aromatic core and a flexible aliphatic chain makes it a challenging candidate for simple similarity searches, but these methods can be effective for identifying new chemical scaffolds.
In structure-based virtual screening (SBVS) , computational docking is used to predict the binding pose and affinity of a ligand within the active site of a target protein of known 3D structure. nih.gov For this compound, the docking process would be computationally intensive due to the high flexibility of the decanoyl chain. Docking studies on structurally related 2-substituted anilines have shown that the core motif can fit into the binding sites of bacterial quorum sensing receptors. researchgate.net
A significant challenge in docking flexible molecules is adequately sampling all relevant conformations. nih.gov To address this, advanced techniques such as flexible docking, where specific receptor side chains are allowed to move, or ensemble docking, where multiple conformations of the receptor are used, would be necessary to accurately predict the binding of this compound. mdpi.com The results of a virtual screening campaign are typically ranked by a scoring function, and the top-scoring compounds are selected for experimental testing.
A hypothetical workflow for a virtual screening campaign involving this compound is outlined below.
| Step | Description | Key Consideration |
| 1. Target Selection | Identify and validate a biological target (e.g., enzyme, receptor). | Availability of a high-quality 3D structure for SBVS. |
| 2. Library Preparation | Prepare a 3D library of compounds, including multiple low-energy conformers of this compound. | Adequately representing the conformational space of the flexible decanoyl chain. |
| 3. Docking | Dock the compound library into the target's binding site using software like AutoDock or Glide. nih.gov | Employing flexible docking protocols to account for ligand and receptor adaptability. nih.gov |
| 4. Scoring & Ranking | Score and rank the docked poses based on predicted binding affinity. | Scoring functions may struggle to accurately penalize the entropic cost of "freezing" a highly flexible chain upon binding. |
| 5. Hit Selection | Select the top-ranked virtual hits for acquisition and experimental validation. | Visual inspection of binding poses to ensure key interactions are plausible. |
| This table outlines a general workflow for a virtual screening process. |
Analytical Methodologies in N 2 Acetylphenyl Decanamide Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural verification of newly synthesized molecules like N-(2-acetylphenyl)decanamide. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provide detailed information about the molecular framework and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, the precise connectivity of atoms within the molecule can be established.
In the ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. For this compound, characteristic resonances would be expected for the aromatic protons on the phenyl ring, the amide N-H proton, the methyl protons of the acetyl group, and the multiple methylene (B1212753) and methyl protons of the decanamide (B1670024) aliphatic chain. The splitting patterns (multiplicity) and coupling constants of these signals provide information about adjacent protons, helping to piece together the molecular structure.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Key resonances would include those for the two carbonyl carbons (one from the acetyl group and one from the amide), the aromatic carbons, and the carbons of the long alkyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm assignments by showing correlations between protons and the carbons they are directly attached to (HSQC) or separated by two to three bonds from (HMBC). scielo.br This detailed analysis allows for the complete and confident assignment of the molecule's structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | ~11.0 (singlet) | - |
| Aromatic H | 7.2 - 8.3 (multiplets) | 121 - 140 |
| Acetyl CH ₃ | ~2.2 (singlet) | ~25 |
| Amide C =O | - | ~170 |
| Acetyl C =O | - | ~200 |
| Decanamide α-CH ₂ | ~2.4 (triplet) | ~38 |
| Decanamide Chain CH ₂ | 1.2 - 1.7 (multiplets) | 22 - 32 |
| Decanamide Terminal CH ₃ | ~0.9 (triplet) | ~14 |
High-Resolution Mass Spectrometry (HR-MS) is a critical technique used to confirm the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HR-MS allows for the determination of a unique molecular formula. mdpi.com
This technique can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₈H₂₇NO₂), the exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent atoms. In the mass spectrometer, the molecule is typically ionized, often by protonation to form the [M+H]⁺ ion. The experimentally measured mass of this ion is then compared to the theoretically calculated mass. A match within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the proposed molecular formula. mdpi.com
Table 2: HR-MS Data for Molecular Formula Confirmation of this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₈H₂₈NO₂⁺ | 290.2115 | 290.2112 | -1.03 |
| [M+Na]⁺ | C₁₈H₂₇NNaO₂⁺ | 312.1934 | 312.1931 | -0.96 |
Chromatographic Purification and Purity Assessment
Chromatographic methods are essential for both the isolation of this compound after its synthesis and for the continuous monitoring of reaction progress and final product purity.
Following a chemical synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and reagents. Flash chromatography is a rapid and efficient purification technique used to isolate this compound from these impurities. orgsyn.orgresearchgate.net
The technique involves passing the crude mixture through a column packed with an adsorbent, most commonly silica (B1680970) gel (the stationary phase). orgsyn.org A solvent or mixture of solvents (the mobile phase), typically a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is then pushed through the column under moderate pressure. Compounds separate based on their differing affinities for the stationary and mobile phases. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are sequentially eluted from the column and collected in separate fractions, allowing for the isolation of the pure product. orgsyn.org
Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive method used to monitor the progress of a chemical reaction and assess the purity of the collected fractions from flash chromatography. ijcrt.org A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent (e.g., silica gel). researchgate.net The plate is then placed in a chamber containing a shallow pool of a solvent system (mobile phase).
As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the adsorbent. This separation allows for a quick visualization of the starting materials, intermediates, and the final product. By comparing the spots from the reaction mixture to spots of the starting materials, a chemist can determine when the reaction is complete. ijcrt.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.
Table 3: Hypothetical TLC Monitoring of this compound Synthesis
| Compound | Retention Factor (Rf) in 4:1 Hexane:Ethyl Acetate | Observation at Reaction Time = 2 hours |
|---|---|---|
| 2-Aminoacetophenone (B1585202) (Starting Material) | 0.55 | Faint spot, mostly consumed |
| Decanoyl Chloride (Starting Material) | 0.80 | Spot no longer visible |
| This compound (Product) | 0.40 | Intense spot, indicating product formation |
Advanced Analytical Techniques for Biological Samples
Detecting and quantifying this compound in complex biological matrices such as blood, plasma, or tissue requires highly sensitive and specific analytical methods. The low concentrations expected and the presence of numerous interfering substances necessitate advanced techniques beyond simple spectroscopy or TLC. mdpi.com
The gold standard for bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This hybrid technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry. nih.govsemanticscholar.org
The process begins with sample preparation, which is a critical step to extract the analyte from the biological matrix and remove interferences. mdpi.com This may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The cleaned extract is then injected into the HPLC system, where this compound is separated from other remaining components. Finally, the compound enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is fragmented, and one or more characteristic product ions are monitored for detection and quantification. This two-stage mass filtering process (MS/MS) provides exceptional specificity, minimizing the chance of false positives from matrix components and ensuring accurate measurement even at very low concentrations. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) Coupled with Detection Systems
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of this compound from various matrices. The method's adaptability allows for its coupling with several detection systems, depending on the analytical requirements for sensitivity and specificity.
For this compound, a reversed-phase HPLC setup is typically the most effective approach. nih.gov This involves a non-polar stationary phase, commonly a C18 (octadecylsilyl) column, and a polar mobile phase. The separation is achieved by adjusting the polarity of the mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com To improve peak shape and resolution, additives such as formic acid or ammonium (B1175870) acetate are often incorporated into the mobile phase, which also makes the method compatible with mass spectrometry detection. sielc.com
Detection Systems:
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound possesses chromophores—the aromatic ring and carbonyl groups—that absorb light in the UV spectrum. A Diode Array Detector (DAD) or a variable wavelength UV detector can be used for quantification. This detection method is robust and cost-effective but may lack the specificity required for complex biological samples where other compounds might co-elute and absorb at the same wavelength.
Fluorescence Detection: If the compound or a derivatized version of it exhibits fluorescence, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis detection.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, and is discussed in detail in section 5.3.3.
A typical HPLC method for a compound structurally similar to this compound would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). globalresearchonline.net
Table 1: Illustrative HPLC-UV Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, linear increase to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | ~245 nm (estimated maximum absorbance) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC-MS is challenging due to its relatively high molecular weight (289.42 g/mol ) and low volatility. However, this methodology is highly suitable for identifying and quantifying smaller, more volatile metabolites that may result from its biotransformation, or for the analysis of precursor molecules like aromatic amines. nih.gov
For larger, less volatile molecules like this compound or its non-volatile metabolites, a chemical derivatization step is often necessary to increase volatility and improve chromatographic behavior. nih.gov This involves reacting the analyte with a reagent to form a more volatile derivative. For amides, this could involve silylation or acylation.
The primary utility of GC-MS in this context would be for:
Metabolic Profiling: Identifying volatile metabolites in biological samples (e.g., urine) to elucidate metabolic pathways.
Purity Analysis: Detecting volatile impurities in the synthesized compound.
Confirmatory Analysis: Providing orthogonal data to HPLC methods, especially for the identification of unknown related substances. oup.com
The mass spectrometer detector offers high selectivity, with identification based on both the retention time of the compound and its unique mass fragmentation pattern upon electron ionization (EI). researchgate.net
Table 2: Representative GC-MS Conditions for Analysis of Derivatized Amine/Amide Compounds
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen, constant flow (~1.1 mL/min) oup.comgoogle.com |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z (full scan) or Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the preferred and most powerful technique for the quantitative analysis of this compound in complex biological matrices like plasma, urine, or tissue homogenates. biorxiv.org This method combines the superior separation capabilities of HPLC with the high sensitivity and unparalleled specificity of mass spectrometry. rsc.org
The analyte is first separated from other matrix components on an HPLC column, similar to the method described in 5.3.1. The column eluent is then directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for molecules of this type, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.
In a tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The instrument then monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). biorxiv.org This process is highly specific, as it is improbable that an interfering compound will have the same retention time, the same precursor ion mass, and the same product ion mass as the target analyte. This high selectivity allows for minimal sample cleanup and rapid analysis times. qub.ac.uk
Table 3: Projected LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC with Reversed-Phase C18 column |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | m/z 290.2 |
| Example Product Ion 1 (Quantifier) | m/z 120.1 (cleavage of the amide bond, resulting in the acetylphenylamine fragment) |
| Example Product Ion 2 (Qualifier) | m/z 134.1 (cleavage with rearrangement) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Considerations for Analytical Interference and Sensitivity in Biological Matrices
Analyzing this compound in biological matrices presents significant challenges that must be addressed during method development and validation to ensure data reliability, as outlined in regulatory guidelines from bodies like the FDA. accp1.org
Analytical Interference and Matrix Effects: Biological samples such as plasma or serum are incredibly complex, containing salts, lipids, proteins, and endogenous metabolites. nih.gov These components can interfere with the analysis. In LC-MS, the most significant issue is the "matrix effect," where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the ESI source. rsc.orgtandfonline.com This can lead to inaccurate quantification and poor reproducibility. researchgate.net For example, phospholipids (B1166683) from plasma are notorious for causing ion suppression. nih.gov
Strategies to Mitigate Interference:
Sample Preparation: The primary goal is to remove interfering substances while efficiently recovering the analyte. Common techniques include:
Protein Precipitation (PPT): A simple but less clean method where a solvent like acetonitrile is used to crash out proteins. nih.gov
Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned into an immiscible organic solvent, leaving many interferences behind.
Solid-Phase Extraction (SPE): A highly selective and effective technique that uses a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted.
Chromatographic Separation: Optimizing the HPLC method to achieve chromatographic separation between the analyte and major matrix components can significantly reduce interference. rsc.org
Internal Standards (IS): The use of a proper internal standard is critical to compensate for matrix effects and variability in sample processing. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, but is differentiated by its mass. chromatographyonline.com Any signal suppression or enhancement will affect both the analyte and the SIL-IS equally, allowing their response ratio to provide an accurate quantification.
Sensitivity: Achieving the required sensitivity, defined by the lower limit of quantification (LLOQ), is paramount, especially when analyzing low concentrations of the compound in pharmacokinetic studies. globalresearchonline.net Sensitivity is influenced by the efficiency of the sample preparation, the performance of the chromatographic system, and the inherent response of the analyte in the mass spectrometer. Tandem MS operating in MRM mode provides the best sensitivity for quantitative bioanalysis. biorxiv.org
Future Directions and Research Opportunities
Exploration of Novel Biological Targets and Pathways
A primary avenue for future research will be the identification and validation of the biological targets of N-(2-acetylphenyl)decanamide. The structural characteristics of the molecule, featuring an acetylphenyl group and a decanamide (B1670024) chain, suggest potential interactions with a variety of enzymes and receptors. Amide-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects nih.govmdpi.com.
Initial screening efforts could employ high-throughput screening (HTS) against diverse panels of kinases, proteases, and nuclear receptors to identify potential protein targets. Subsequent cell-based assays will be crucial to elucidate the downstream signaling pathways modulated by the compound. For instance, investigating its effects on cell proliferation, apoptosis, and inflammatory responses in various cell lines could provide valuable insights into its mechanism of action.
Table 1: Hypothetical Biological Screening of this compound
| Target Class | Assay Type | Potential Outcome |
| Kinases | Kinase inhibition panel | Identification of specific kinases inhibited by the compound. |
| Proteases | Protease activity assays | Determination of inhibitory effects on key proteases. |
| Nuclear Receptors | Reporter gene assays | Assessment of agonistic or antagonistic activity. |
| Cell Viability | MTT or CellTiter-Glo assays | Evaluation of cytotoxic or cytostatic effects on cancer cell lines. |
Development of this compound-Based Probes
To further investigate the molecular interactions of this compound, the development of chemical probes is a critical next step. These probes, which are modified versions of the parent compound, can be used to identify and validate its direct binding partners within a complex biological system. Techniques such as affinity chromatography and activity-based protein profiling (ABPP) can be employed using these probes.
The synthesis of probes would involve incorporating a reporter tag, such as a biotin or a fluorescent dye, onto the this compound scaffold. Care must be taken to ensure that the addition of the tag does not significantly alter the compound's biological activity or binding affinity. These probes will be instrumental in pull-down assays to isolate interacting proteins, which can then be identified by mass spectrometry.
Integration of Omics Technologies in Mechanistic Studies
To gain a comprehensive understanding of the cellular response to this compound, the integration of various "omics" technologies is essential. These approaches provide a global view of changes in genes, proteins, and metabolites, offering unbiased insights into the compound's mechanism of action.
Transcriptomics (RNA-seq): This will reveal changes in gene expression patterns in cells treated with the compound, highlighting the signaling pathways that are activated or inhibited.
Proteomics: By analyzing changes in the cellular proteome, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing clues about the compound's targets and downstream effects.
Metabolomics: This approach will identify changes in cellular metabolite profiles, offering insights into the metabolic pathways affected by this compound.
Table 2: Proposed Omics-Based Investigation of this compound
| Omics Technology | Experimental Approach | Potential Findings |
| Transcriptomics | RNA-sequencing of treated vs. untreated cells. | Identification of differentially expressed genes and affected pathways. |
| Proteomics | Mass spectrometry-based proteomics (e.g., SILAC, TMT). | Quantification of protein expression changes and post-translational modifications. |
| Metabolomics | LC-MS or GC-MS analysis of cellular extracts. | Identification of altered metabolic pathways. |
Advanced Computational Design and Optimization of Derivatives
Computational chemistry and molecular modeling will play a pivotal role in the rational design and optimization of this compound derivatives. Once a primary biological target is identified, structure-based drug design (SBDD) techniques can be employed to improve the compound's potency, selectivity, and pharmacokinetic properties.
Molecular docking simulations can predict the binding mode of this compound within the active site of its target protein. This information can then be used to guide the synthesis of new analogs with improved interactions. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized derivatives to identify the key structural features that contribute to their biological activity. This iterative process of computational design, chemical synthesis, and biological evaluation will accelerate the development of lead compounds. The synthesis of derivatives can be guided by established methods for creating amide bonds, often involving the reaction of an amine with an acyl chloride, such as decanoyl chloride chemicalbook.comrsc.orgsigmaaldrich.com.
Collaborative Research Initiatives in Interdisciplinary Science
Unlocking the full potential of this compound will require a collaborative, interdisciplinary approach. Establishing partnerships between synthetic chemists, molecular biologists, pharmacologists, and computational scientists will be essential.
Such collaborations will facilitate a seamless workflow from compound synthesis and biological screening to mechanistic studies and preclinical development. Open-access data sharing and participation in multi-institutional research consortia can also accelerate progress by leveraging a wider range of expertise and resources. These initiatives will be crucial for translating basic scientific discoveries into tangible therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-acetylphenyl)decanamide, and how can its purity be validated?
- Synthesis : The compound can be synthesized via nucleophilic acyl substitution, where the acetyl group reacts with a decanamide precursor. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products. For structurally similar compounds, single-crystal X-ray diffraction has been used to confirm molecular geometry .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended. Spectroscopic techniques like FT-IR and NMR (¹H/¹³C) should confirm functional groups and structural integrity. Mass spectrometry (MS) can verify molecular weight .
Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?
- Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies on analogous compounds suggest a shelf life of ≥5 years under these conditions. Batch-specific certificates of analysis (CoA) should be reviewed for stability thresholds .
Q. How can researchers assess the solubility and formulation compatibility of this compound?
- Conduct solubility screens using solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) derivatives. For formulation studies, co-solvents such as N,N-dimethyloctanamide/decanamide mixtures have been used to enhance solubility in pesticide formulations .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological interactions of this compound?
- Molecular Docking : Use software like AutoDock Vina to model ligand-protein interactions. For example, hydrogen bonding with residues like Lys137 and Cys128 in viral proteins has been predicted for related benzamide derivatives .
- Binding Energy Calculations : Compare binding energies (e.g., -4.93 kcal/mol for similar compounds) to established therapeutics to evaluate potential efficacy .
Q. How do structural modifications (e.g., alkyl chain length, acetyl group position) alter the physicochemical and biological properties of this compound?
- Chain Length Effects : Increasing the alkyl chain (e.g., from C10 to C18) enhances lipophilicity, affecting membrane permeability. Octadecanamide derivatives exhibit amphiphilic properties, making them suitable for surfactant applications .
- Acetyl Group Positioning : Substituents on the phenyl ring influence electronic effects and steric hindrance, altering binding affinity. Computational studies (e.g., Hirshfeld surface analysis) can map intermolecular interactions .
Q. What experimental approaches are used to resolve contradictions in activity data for this compound analogs?
- Dose-Response Studies : Validate activity across multiple concentrations to identify non-linear effects.
- Batch Reproducibility : Compare CoA data (e.g., ≥98% purity thresholds) to rule out impurity-driven variability .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm identity .
Q. How can researchers optimize this compound for targeted drug delivery systems?
- Nanoparticle Encapsulation : Use lipid-based nanoparticles to improve bioavailability.
- Functionalization : Introduce polar groups (e.g., hydroxyethyl moieties) to enhance aqueous solubility, as demonstrated in octadecanamide derivatives .
Methodological Notes
- Data Interpretation : Cross-reference experimental results with computational predictions to identify discrepancies. For example, binding energy calculations must align with in vitro assays .
- Safety Protocols : Follow hazard guidelines for handling acetamide derivatives, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
